molecular formula C22H25N3O5S B2812272 N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 921991-26-6

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2812272
CAS No.: 921991-26-6
M. Wt: 443.52
InChI Key: OLQMQTMQLKKVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-5-12-25-19-11-8-17(13-20(19)30-14-22(3,4)21(25)27)24-31(28,29)18-9-6-16(7-10-18)23-15(2)26/h5-11,13,24H,1,12,14H2,2-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQMQTMQLKKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical steps in synthesizing N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide?

The synthesis involves multi-step organic reactions, including:

  • Formation of the tetrahydrobenzo[b][1,4]oxazepin core.
  • Introduction of sulfamoyl and acetamide moieties via coupling reactions.
  • Purification using column chromatography to isolate intermediates and final products . Key solvents include dichloromethane (DCM) and ethanol, with triethylamine as a base catalyst .

Q. How can researchers optimize reaction conditions for higher yields?

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., sulfamoylation) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst use : Triethylamine or sodium hydride improves reaction rates in amide bond formation . A systematic approach using Design of Experiments (DoE) can identify optimal parameter combinations .

Q. What analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to verify regioselectivity and functional group integrity.
  • HPLC : Purity assessment (>95% required for pharmacological studies).
  • Mass spectrometry : High-resolution MS to confirm molecular weight .

Q. Table 1: Common Solvents and Catalysts in Synthesis

Reaction StepSolventCatalystReference
Core formationDichloromethaneNone
SulfamoylationDMFTriethylamine
Acetamide couplingEthanolSodium hydride

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock.
  • QSAR modeling : Correlate structural features (e.g., sulfamoyl group) with activity profiles .
  • Reaction path search : Quantum chemical calculations (e.g., DFT) optimize synthetic routes .

Q. What strategies resolve contradictions in solubility data during formulation studies?

  • Solvent screening : Test DMSO, ethanol, and aqueous buffers (pH 1–10) to map solubility profiles.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility in polar media .
  • Thermodynamic analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility .

Q. How can researchers validate the sulfamoyl group’s role in pharmacological activity?

  • SAR studies : Synthesize analogs lacking the sulfamoyl group and compare bioactivity (e.g., enzyme inhibition assays).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity changes when sulfamoyl is modified .
  • X-ray crystallography : Resolve ligand-target complexes to observe direct interactions .

Q. Table 2: Key Analytical Techniques for Bioactivity Validation

MethodApplicationReference
ITCBinding affinity quantification
Enzyme inhibition assayTarget-specific activity screening
X-ray crystallographyStructural interaction mapping

Q. What experimental designs minimize byproduct formation during multi-step synthesis?

  • Stepwise monitoring : Use TLC or HPLC after each reaction to detect intermediates/byproducts .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • DoE optimization : Test variables (e.g., stoichiometry, time) to identify critical control points .

Q. How can researchers address stability issues in long-term storage?

  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways.
  • Lyophilization : Improve stability by converting to a solid-state formulation .
  • LC-MS/MS : Track degradation products and quantify stability under varying conditions .

Methodological Considerations

  • Contradiction resolution : Cross-validate conflicting solubility/bioactivity data using orthogonal methods (e.g., NMR vs. HPLC) and statistical analysis .
  • Advanced purification : Preparative HPLC or recrystallization in mixed solvents (e.g., hexane:ethyl acetate) achieves >99% purity for mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.